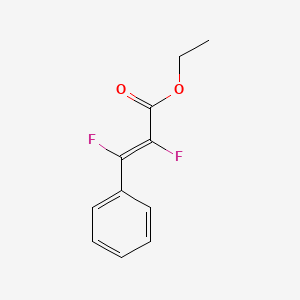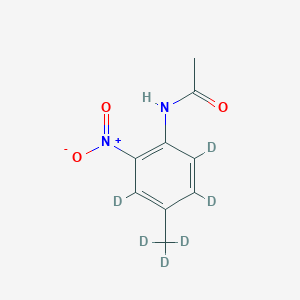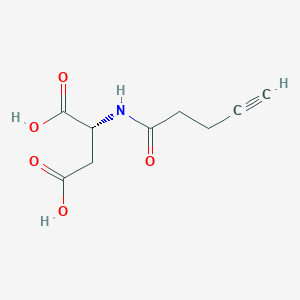
4-Chloro-2-(2,3-dichlorophenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(2,3-dichlorophenyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This particular compound is characterized by the presence of chlorine atoms at the 4-position of the pyrimidine ring and at the 2 and 3 positions of the phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2,3-dichlorophenyl)pyrimidine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Another method involves the direct chlorination of 2-(2,3-dichlorophenyl)pyrimidine using chlorine gas or a chlorinating agent such as thionyl chloride. This reaction is typically carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(2,3-dichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: As mentioned earlier, this reaction involves the coupling of the compound with an organoboron reagent in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: The phenyl ring in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, in the presence of appropriate reagents and catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, amines, thiols, alkoxides.
Suzuki-Miyaura Coupling: Organoboron reagents, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water).
Electrophilic Aromatic Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), catalysts (e.g., aluminum chloride).
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups (e.g., amino, thiol, alkoxy groups).
Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.
Electrophilic Aromatic Substitution: Nitro or sulfonyl derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(2,3-dichlorophenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(2,3-dichlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound has been shown to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound disrupts the synthesis of DNA and RNA, leading to the death of cancer cells . Additionally, the compound may interact with other cellular targets, such as kinases and receptors, to exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-(2,3-dichlorophenyl)pyrimidine can be compared with other similar compounds, such as:
2,4-Dichloropyrimidine: This compound also contains chlorine atoms at the 2 and 4 positions of the pyrimidine ring.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound has a similar structure but contains a pyrrolo ring fused to the pyrimidine ring.
2,4-Dichlorothieno[3,2-d]pyrimidine: This compound contains a thieno ring fused to the pyrimidine ring and has been investigated for its antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine atoms and a phenyl group makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H5Cl3N2 |
|---|---|
Molekulargewicht |
259.5 g/mol |
IUPAC-Name |
4-chloro-2-(2,3-dichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-3-1-2-6(9(7)13)10-14-5-4-8(12)15-10/h1-5H |
InChI-Schlüssel |
MBWWCUYESUFFBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=CC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


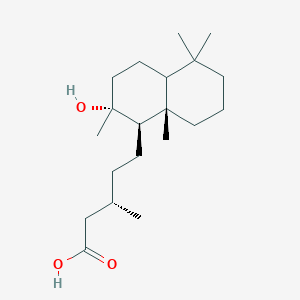
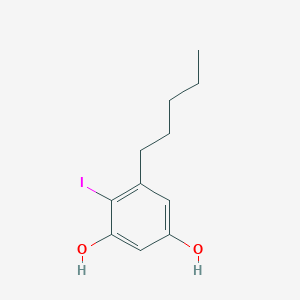
![Phenylmethyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-alpha-L-xylopyranoside 4-(1,1,1-Trifluoromethanesulfonate)](/img/structure/B13446414.png)
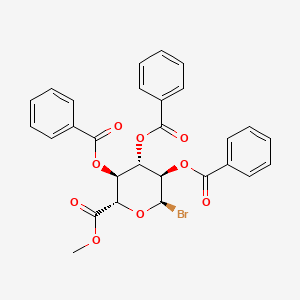
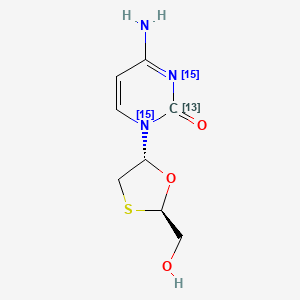
![(1R,3aR,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B13446427.png)
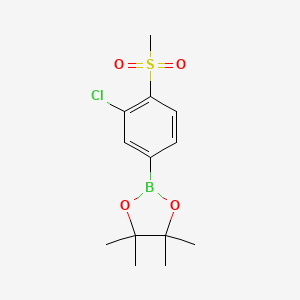
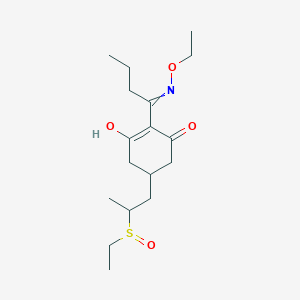

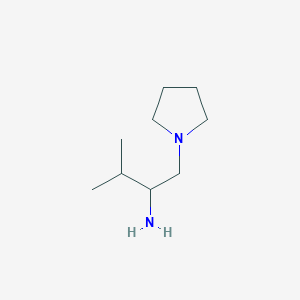
![Diphenylmethyl (6R,7R)-3-(Chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester](/img/structure/B13446453.png)
